3-Hydroxypyridine-2-carbonyl chloride 3-Hydroxypyridine-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 943777-92-2
VCID: VC2735248
InChI: InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H
SMILES: C1=CC(=C(N=C1)C(=O)Cl)O
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol

3-Hydroxypyridine-2-carbonyl chloride

CAS No.: 943777-92-2

Cat. No.: VC2735248

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypyridine-2-carbonyl chloride - 943777-92-2

Specification

CAS No. 943777-92-2
Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name 3-hydroxypyridine-2-carbonyl chloride
Standard InChI InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H
Standard InChI Key MKYHWXZCJIAMMY-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(=O)Cl)O
Canonical SMILES C1=CC(=C(N=C1)C(=O)Cl)O

Introduction

Chemical Identity and Structure

3-Hydroxypyridine-2-carbonyl chloride (CAS: 943777-92-2) is characterized by a pyridine ring with a hydroxyl group at position 3 and a carbonyl chloride (acid chloride) group at position 2 . This compound was first documented in PubChem in 2015 and has been recently updated in 2025 . The molecular structure represents an important reactive intermediate that maintains both the hydroxyl functionality for hydrogen bonding and the acid chloride group for nucleophilic substitution reactions .

Basic Properties

The compound's fundamental chemical and physical properties are summarized in the following table:

Table 1: Chemical Identity and Physical Properties

PropertyValue
CAS Number943777-92-2
Molecular FormulaC₆H₄ClNO₂
Molecular Weight157.55 g/mol
IUPAC Name3-hydroxypyridine-2-carbonyl chloride
InChIInChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H
InChI KeyMKYHWXZCJIAMMY-UHFFFAOYSA-N
Commercial Purity95%

Data compiled from PubChem and Sigma-Aldrich product information

Structural Characteristics

The structure can be visualized as a pyridine ring bearing two functional groups: a hydroxyl substituent and an acid chloride moiety . The relative positioning of these groups creates a unique reactivity profile that is valuable for pharmaceutical synthesis . The pyridine nitrogen provides an additional site for potential coordination or hydrogen bonding, adding to the compound's versatility in chemical transformations .

Computed Properties

Various computational methods have been employed to predict the physicochemical properties of this compound, as shown below:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass156.9930561 Da

Properties calculated using various computational methods as reported in PubChem

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-Hydroxypyridine-2-carbonyl chloride typically involves the conversion of 3-hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid) to its corresponding acid chloride . This transformation is generally achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

A typical synthetic pathway may involve:

  • Starting with 3-hydroxypyridine, which can be prepared from furfurylamine and hydrogen peroxide in acidic conditions

  • Oxidation of the pyridine ring at position 2 to introduce the carboxylic acid group

  • Conversion of the carboxylic acid to the acid chloride using an appropriate chlorinating agent

The reaction conditions often require careful control of temperature and moisture to prevent unwanted hydrolysis of the acid chloride functionality .

Industrial Preparation

In industrial settings, the synthesis of 3-Hydroxypyridine-2-carbonyl chloride must be carefully controlled to ensure high purity, as this directly impacts the quality of downstream pharmaceutical products . Patents describe processes where the purity can reach at least 99%, which is crucial for pharmaceutical applications . The manufacturing process often employs anhydrous conditions and may utilize specialized equipment to handle the moisture-sensitive acid chloride .

Chemical Reactivity

Nucleophilic Reactions

As an acid chloride, 3-Hydroxypyridine-2-carbonyl chloride exhibits high reactivity toward nucleophiles, particularly amines and alcohols . The carbonyl carbon is electrophilic and readily undergoes nucleophilic substitution reactions, making this compound valuable in forming amide and ester linkages .

Key reactions include:

  • Amidation: Reaction with primary or secondary amines to form amides, which is particularly important in pharmaceutical synthesis

  • Esterification: Reaction with alcohols to form esters, often requiring base catalysis

  • Hydrolysis: Reaction with water to regenerate the carboxylic acid, which occurs rapidly under ambient conditions

Effect of the Hydroxyl Group

The hydroxyl group at position 3 significantly influences the reactivity and properties of this compound . Studies on 3-hydroxypyridine derivatives have shown that this hydroxyl group can:

  • Participate in hydrogen bonding, affecting solubility and reactivity patterns

  • Influence the electron distribution in the pyridine ring through resonance effects

  • Serve as a site for further derivatization in complex synthesis pathways

These properties make 3-Hydroxypyridine-2-carbonyl chloride distinct from other pyridine-based acid chlorides and contribute to its specialized applications .

Applications in Pharmaceutical Synthesis

Role in Vadadustat Synthesis

The most significant application of 3-Hydroxypyridine-2-carbonyl chloride is in the synthesis of vadadustat (2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid), a hypoxia-inducible factor prolyl hydroxylase inhibitor used in the treatment of anemia associated with chronic kidney disease .

In this synthesis pathway, 3-Hydroxypyridine-2-carbonyl chloride reacts with glycine derivatives to form the critical amide bond . The process typically involves:

  • Reaction of the acid chloride with appropriate amino acid derivatives in the presence of a suitable base

  • Further functionalization of the pyridine ring, often through metal-catalyzed cross-coupling reactions to introduce the 3-chlorophenyl group at position 5

  • Careful hydrolysis steps to generate the final carboxylic acid functionality

Patents describe various solvent systems for these reactions, including tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and 2-methyltetrahydrofuran (ME-THF) .

Other Pharmaceutical Applications

Beyond vadadustat, 3-Hydroxypyridine-2-carbonyl chloride serves as a versatile building block for creating various biologically active compounds . The 3-hydroxypyridine scaffold appears in numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding with biological targets . Research has documented the biological activities of various 3-hydroxypyridine derivatives, including antioxidant, antitumor, and radioprotective properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Hydroxypyridine-2-carbonyl chloride, it is instructive to compare it with structurally related compounds:

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
3-Hydroxypyridine-2-carbonyl chlorideC₆H₄ClNO₂157.55943777-92-2Reference compound
2,6-dichloro-3-hydroxypyridine-4-carbonyl chlorideC₆H₂Cl₃NO₂226.44185423-36-3Additional chlorine atoms; carbonyl at position 4
3-Hydroxynaphthalene-2-carbonyl chlorideC₁₁H₇ClO₂206.621734-00-5Naphthalene instead of pyridine ring
3-(Trifluoromethyl)pyridine-2-carbonyl chlorideC₇H₃ClF₃NO209.55128073-04-1CF₃ group instead of hydroxyl
3-Chloropyridine-2-carbonyl chlorideC₆H₃Cl₂NO176.00128073-02-9Chlorine instead of hydroxyl group

Data compiled from PubChem entries for the respective compounds

Each structural modification significantly impacts the compound's reactivity, electronic properties, and applications. For example:

  • Replacing the hydroxyl with chlorine (as in 3-Chloropyridine-2-carbonyl chloride) eliminates hydrogen bond donor capability while increasing lipophilicity

  • Introduction of a trifluoromethyl group (as in 3-(Trifluoromethyl)pyridine-2-carbonyl chloride) dramatically alters the electronic distribution, acidity, and metabolic stability

  • The naphthalene analog offers extended aromaticity and different geometric constraints

These comparisons emphasize why 3-Hydroxypyridine-2-carbonyl chloride possesses unique properties that make it particularly valuable for specific synthetic applications .

Analytical Characterization

Spectroscopic Analysis

3-Hydroxypyridine-2-carbonyl chloride can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR spectra would show characteristic aromatic proton signals for the pyridine ring, while ¹³C NMR would reveal the distinctive carbonyl carbon signal and the carbon bearing the hydroxyl group

  • Infrared Spectroscopy: Key IR bands would include the C=O stretching of the acid chloride group (typically around 1750-1800 cm⁻¹), O-H stretching from the hydroxyl group, and characteristic pyridine ring vibrations

  • Mass Spectrometry: The exact mass has been determined to be 156.9930561 Da, with characteristic fragmentation patterns that can help confirm the structure

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for purity analysis of this compound, particularly in pharmaceutical manufacturing settings . These methods are crucial for monitoring the synthesis process and ensuring that the final product meets the required purity specifications .

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